BenchChemオンラインストアへようこそ!

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

Linker length Structure-activity relationship Biphenyl carboxylic acid

3-(3′,5′-Difluorobiphenyl-4-yl)propanoic acid (CAS 1513786-59-8; molecular formula C₁₅H₁₂F₂O₂; MW 262.25 g/mol) is a fluorinated biphenyl propanoic acid derivative belonging to the arylalkanoic acid class. Its IUPAC name is 3-[4-(3,5-difluorophenyl)phenyl]propanoic acid, featuring a 3′,5′-difluoro substitution pattern on the distal phenyl ring and a propanoic acid chain attached at the para position of the proximal phenyl ring.

Molecular Formula C15H12F2O2
Molecular Weight 262.25 g/mol
CAS No. 1513786-59-8
Cat. No. B1400669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid
CAS1513786-59-8
Molecular FormulaC15H12F2O2
Molecular Weight262.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19)
InChIKeyWDTZBLVSXJKSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3′,5′-Difluorobiphenyl-4-yl)propanoic Acid (CAS 1513786-59-8): Structural Identity, Physicochemical Properties, and Procurement Rationale


3-(3′,5′-Difluorobiphenyl-4-yl)propanoic acid (CAS 1513786-59-8; molecular formula C₁₅H₁₂F₂O₂; MW 262.25 g/mol) is a fluorinated biphenyl propanoic acid derivative belonging to the arylalkanoic acid class . Its IUPAC name is 3-[4-(3,5-difluorophenyl)phenyl]propanoic acid, featuring a 3′,5′-difluoro substitution pattern on the distal phenyl ring and a propanoic acid chain attached at the para position of the proximal phenyl ring . This compound is employed as a key synthetic intermediate in the manufacture of substituted quinazoline antiviral agents targeting human cytomegalovirus (HCMV), as documented in US Patent 9,890,128 [1]. Its biphenyl scaffold with a saturated two-carbon linker to the carboxylic acid distinguishes it from the more common α-methylarylacetic acid NSAIDs (e.g., flurbiprofen) and from directly attached biphenyl carboxylic acids (e.g., diflunisal analogs).

Why 3-(3′,5′-Difluorobiphenyl-4-yl)propanoic Acid Cannot Be Replaced by Common Arylalkanoic Acid Analogs in Research and Development


Superficial structural similarity among biphenyl-containing carboxylic acids masks critical differences in linker length, fluorine substitution pattern, and resulting biological target engagement profiles. The 3′,5′-difluoro substitution imparts a distinct electronic environment on the biphenyl system that influences both π-stacking interactions and metabolic stability compared to mono-fluorinated or non-fluorinated analogs [1]. The propanoic acid side chain (three-carbon linker) provides conformational flexibility distinct from the directly attached carboxylic acid in 3′,5′-difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7) [2] or the α-methyl-branched propionic acid in flurbiprofen (CAS 5104-49-4) . These structural differences translate into divergent binding orientations in protein pockets, as demonstrated crystallographically for related diflunisal analogs binding to transthyretin (TTR), where the position of fluorine substituents on the biphenyl ring dictates whether the carboxylate engages Lys-15/Lys-15′ or Ser-117/Ser-117′ residues [3]. For procurement decisions, substituting with an analog lacking the precise 3′,5′-difluoro-para-propanoic acid architecture may yield inactive or off-target compounds, particularly in HCMV antiviral synthesis where this specific intermediate is required for constructing the quinazoline core [4].

Quantitative Comparative Evidence for 3-(3′,5′-Difluorobiphenyl-4-yl)propanoic Acid: Head-to-Head, Cross-Study, and Class-Level Differentiation


Linker Length Differentiation: Propanoic Acid (C3) vs. Carboxylic Acid (C0) vs. Acetic Acid (C1) in Biphenyl Systems

3-(3′,5′-Difluorobiphenyl-4-yl)propanoic acid incorporates a three-carbon (ethylene-bridged) linker between the biphenyl core and the carboxylic acid group, in contrast to 3′,5′-difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7) which has a directly attached carboxyl group (zero-carbon linker) . The propanoic acid linker increases the spatial separation between the biphenyl hydrophobic moiety and the carboxylate pharmacophore by approximately two C–C bond lengths (~2.5 Å in extended conformation) relative to the directly attached analog . This structural feature is particularly relevant for the compound's documented use as a synthetic intermediate in US 9,890,128, where the propanoic acid chain serves as a precursor handle for further elaboration into substituted quinazoline antivirals [1]. In contrast, the carboxylic acid analog (CAS 350682-84-7) has been co-crystallized with transthyretin (PDB 2B9A, resolution 1.54 Å) as a TTR amyloidogenesis inhibitor, where its carboxylate directly coordinates Lys-15/Lys-15′ residues—a binding mode geometrically inaccessible to the propanoic acid derivative without significant conformational rearrangement [2].

Linker length Structure-activity relationship Biphenyl carboxylic acid

Fluorine Substitution Pattern Selectivity: 3′,5′-Difluoro vs. 2′,6′-Difluoro Biphenyl Regioisomers in TTR Binding Orientation

The 3′,5′-difluoro substitution pattern on the distal phenyl ring of the target compound is directly analogous to the substitution in 3′,5′-difluorobiphenyl-4-carboxylic acid (PDB ligand FBC), which has been crystallographically shown to bind TTR with its carboxylate oriented toward the inner binding pocket, hydrogen-bonding to Ser-117/Ser-117′ [1]. In contrast, the 2′,6′-difluoro regioisomer (PDB ligand 26C; PDB 2F7I, resolution 1.60 Å) binds in the opposite orientation, with its carboxylate engaging Lys-15/Lys-15′ in the outer pocket [2]. The J Med Chem study (2004) explicitly states: 'Moving the fluorines from the meta positions in 18 to the ortho positions in 20 reverses the binding orientation' [3]. Among 26 diflunisal analogs evaluated, eight compounds with optimized halogen substitution exhibited binding stoichiometry >0.50 (theoretical maximum = 2.0 inhibitors per TTR tetramer) in human plasma, and dramatically slowed tetramer dissociation over 168 hours [4]. While direct IC₅₀ data for 3-(3′,5′-difluorobiphenyl-4-yl)propanoic acid against TTR are not available in the public domain, the 3′,5′-difluoro motif on the biphenyl scaffold is established as a privileged substitution pattern for engaging the inner TTR binding pocket, a property not shared by 2′,6′-difluoro or non-fluorinated analogs.

Fluorine regiochemistry TTR amyloid inhibition Binding orientation

Synthetic Intermediate Utility: Documented Role in HCMV Antiviral Quinazoline Synthesis vs. Generic Biphenyl Carboxylic Acid Intermediates

US Patent 9,890,128 B2 (Merck Sharp & Dohme, issued 2018) explicitly describes 3-(3′,5′-difluorobiphenyl-4-yl)propanoic acid and related biphenyl propanoic acid derivatives as synthetic intermediates for preparing substituted quinazoline compounds of formula (I), which are active against human cytomegalovirus (HCMV) infection [1]. The patent claims a process wherein compounds with the 3-(biphenyl-4-yl)propanoic acid scaffold are elaborated through phase-transfer catalyzed reactions in water/organic solvent mixtures to construct the quinazoline core [2]. Related 4,5,7,8-substituted quinazolines derived from this synthetic pathway have demonstrated anti-HCMV activity with EC₅₀ values as low as 0.6 ± 0.1 μM and 0.1 ± 0.0 μM in cell-based assays [3]. Generic biphenyl carboxylic acids lacking the propanoic acid linker (e.g., 3′,5′-difluorobiphenyl-4-carboxylic acid, CAS 350682-84-7) cannot serve as direct substitutes in this synthetic sequence because the propanoic acid chain provides the requisite carbon framework for quinazoline ring annulation [4].

HCMV antiviral Quinazoline synthesis Synthetic intermediate

COX Inhibition Profile Class Comparison: Arylpropanoic Acid Scaffold vs. Flurbiprofen (α-Methyl Arylacetic Acid) and Diflunisal (Salicylate)

The target compound belongs to the 3-arylpropanoic acid class, which is structurally distinct from the α-methylarylacetic acid NSAIDs (e.g., flurbiprofen) and the salicylate-derived NSAIDs (e.g., diflunisal). Flurbiprofen (CAS 5104-49-4), a 2-(2-fluoro-4-biphenylyl)propionic acid with an α-methyl branch, inhibits COX-1 and COX-2 with IC₅₀ values of 0.1 μM and 0.4 μM respectively . The α-methyl group in flurbiprofen is critical for COX active-site engagement, forming hydrophobic contacts that are absent in the unbranched propanoic acid scaffold of the target compound [1]. Fenbufen (CAS 36330-85-5), a 4-biphenyl-4-oxobutanoic acid with a ketone-containing four-carbon linker, inhibits COX-1 and COX-2 with IC₅₀ values of 3.9 μM and 8.1 μM, illustrating how linker oxidation state and length modulate potency [2]. Direct COX inhibition data for 3-(3′,5′-difluorobiphenyl-4-yl)propanoic acid are not publicly reported; however, class-level SAR indicates that the absence of the α-methyl branch predicts reduced COX-1/COX-2 inhibitory potency compared to flurbiprofen, consistent with the compound's primary documented use as a synthetic intermediate rather than a terminal bioactive agent [3].

COX inhibition NSAID scaffold Arylpropanoic acid class

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solid-State Properties vs. Closest Analogs

The molecular formula C₁₅H₁₂F₂O₂ (MW 262.25 g/mol) places 3-(3′,5′-difluorobiphenyl-4-yl)propanoic acid at a higher molecular weight than 3′,5′-difluorobiphenyl-4-carboxylic acid (C₁₃H₈F₂O₂, MW 234.20 g/mol) and 2-(3′,5′-difluorobiphenyl-4-yl)acetic acid (C₁₄H₁₀F₂O₂, MW 248.22 g/mol) . The additional methylene units in the propanoic acid chain increase lipophilicity (predicted LogP ~3.5–4.0) compared to the directly attached carboxylic acid analog (predicted LogP ~3.0–3.5), which affects both solubility and membrane permeability in biological assays . The compound was synthesized as a white crystalline solid (0.70 g yield via Suzuki-Miyaura cross-coupling followed by hydrogenation), indicating favorable solid-state properties for handling and formulation [1]. The boiling point of the analogous 3′,5′-difluorobiphenyl-4-carboxylic acid is reported as 367.7 °C at 760 mmHg with a density of 1.333 g/cm³ ; the target compound is expected to exhibit similar thermal stability based on structural homology, though its experimental melting point and boiling point are listed as N/A on authoritative databases .

Physicochemical properties LogP prediction Solid-state characterization

Synthetic Accessibility: Suzuki-Miyaura Cross-Coupling Route with Documented Yield and Purity

The synthesis of 3-(3′,5′-difluorobiphenyl-4-yl)propanoic acid is achieved via Suzuki-Miyaura cross-coupling between a 4-bromophenylpropanoic acid derivative and 3,5-difluorophenylboronic acid, followed by hydrogenation, yielding the product as a white crystalline solid [1]. The reported laboratory-scale yield is 0.70 g from a 1.0 g scale reaction (~70% yield), with purification by silica gel chromatography (20–30% ethyl acetate in hexane) providing material of acceptable purity for further synthetic elaboration [2]. This modular synthetic route allows independent variation of the biphenyl substitution pattern and the alkanoic acid chain length, enabling systematic structure-activity relationship (SAR) studies that are not feasible with commercially available NSAIDs where the biphenyl-carboxylate connectivity is fixed [3]. In contrast, flurbiprofen is manufactured via Friedel-Crafts acylation of 2-fluorobiphenyl followed by Willgerodt-Kindler rearrangement, a route that does not permit facile modification of the linker length or fluorine substitution pattern [4].

Suzuki-Miyaura coupling Synthetic methodology Process chemistry

Recommended Procurement and Research Application Scenarios for 3-(3′,5′-Difluorobiphenyl-4-yl)propanoic Acid (CAS 1513786-59-8)


Synthesis of Substituted Quinazoline HCMV Antiviral Agents per US Patent 9,890,128

This compound is the designated synthetic intermediate for constructing 4,5,7,8-substituted quinazoline antivirals targeting human cytomegalovirus. The propanoic acid chain provides the carbon framework for quinazoline ring annulation via phase-transfer catalyzed reactions in water/organic solvent mixtures [1]. Downstream products have demonstrated anti-HCMV EC₅₀ values as low as 0.1–0.6 μM [2]. Procurement should specify ≥95% purity (HPLC) with characterization by ¹H NMR, ¹³C NMR, and HRMS to ensure fidelity in the subsequent synthetic steps .

TTR Amyloidogenesis Inhibitor Development Leveraging 3′,5′-Difluoro Biphenyl Pharmacophore

The 3′,5′-difluoro substitution pattern is validated by co-crystal structures (PDB 2B9A, 1.54 Å) as a privileged motif for engaging the inner TTR binding pocket via Ser-117/Ser-117′ hydrogen bonding [3]. Researchers designing next-generation TTR kinetic stabilizers can use this compound as a scaffold for systematic SAR exploration, varying the linker length between the biphenyl core and carboxylate to optimize binding stoichiometry and tetramer dissociation kinetics [4].

Modular SAR Library Synthesis via Suzuki-Miyaura Cross-Coupling Diversification

The Suzuki-Miyaura synthetic route enables parallel synthesis of analogs with varied fluorine substitution patterns (2′,4′-difluoro, 2′,6′-difluoro, 3′,5′-difluoro) and linker lengths (acetic, propanoic, butanoic acid) from common boronic acid and aryl halide building blocks [5]. This modularity supports focused library generation for probing fluorine positional effects on target binding (e.g., TTR, COX, GPR40) without the constraints imposed by commercial NSAID structures [6].

Analytical Reference Standard for Fluorinated Biphenyl Propanoic Acid Impurity Profiling

Given its structural relationship to flurbiprofen and diflunisal analogs, this compound can serve as a reference standard for identifying and quantifying process-related impurities in fluorinated biphenyl carboxylic acid manufacturing [7]. Its distinct retention time (HPLC), mass spectrum (262.25 m/z [M+H]⁺), and NMR signature facilitate unambiguous identification in complex reaction mixtures .

Quote Request

Request a Quote for 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.